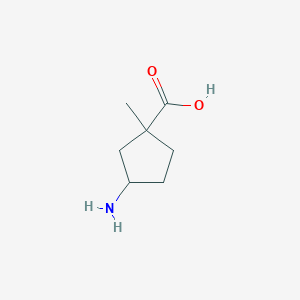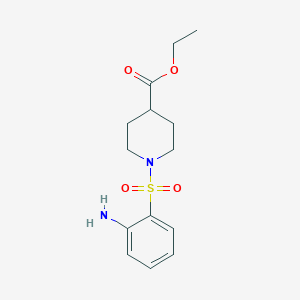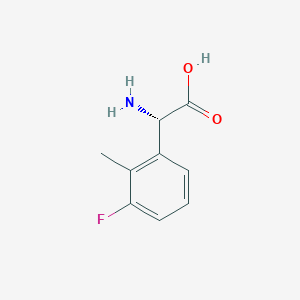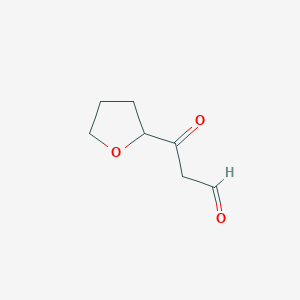![molecular formula C17H24N2O3 B13084575 tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)
tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is a complex organic compound characterized by its unique spiro structure, which involves a morpholine ring fused to a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate typically involves a multi-step processThe final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the quinoline ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spiro structure is of particular interest for the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is studied for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent and as a treatment for neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The spiro structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate
- tert-Butyl 7’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
Uniqueness
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is unique due to its morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and a broader range of reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H24N2O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
tert-butyl spiro[2,4-dihydro-1H-quinoline-3,2'-morpholine]-4'-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-8-9-21-17(12-19)10-13-6-4-5-7-14(13)18-11-17/h4-7,18H,8-12H2,1-3H3 |
Clave InChI |
VMSFECQMBFDIEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC2(C1)CC3=CC=CC=C3NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)

![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)





![6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13084564.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)
